molecular formula C23H19NO8 B338077 [2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate

[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B338077
M. Wt: 437.4 g/mol
InChI Key: DOOUQJWJCXODNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a pyrrolidine ring, and ester functionalities. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the furan ring, the construction of the pyrrolidine ring, and the esterification process. Common reagents used in these reactions include furan-2-carboxylic acid, pyrrolidine, and various esterifying agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, minimizing waste, and ensuring consistent product quality. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alcohols, amines). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various furan derivatives, alcohols, and ester derivatives. These products can be further utilized in different applications, including drug development and material science .

Scientific Research Applications

[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The furan and pyrrolidine rings in the compound can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The ester groups can undergo hydrolysis to release active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate is unique due to its combination of furan and pyrrolidine rings, along with ester functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C23H19NO8

Molecular Weight

437.4 g/mol

IUPAC Name

[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C23H19NO8/c25-19(15-5-7-17(8-6-15)32-23(28)20-4-2-10-30-20)14-31-22(27)16-11-21(26)24(12-16)13-18-3-1-9-29-18/h1-10,16H,11-14H2

InChI Key

DOOUQJWJCXODNY-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)CC2=CC=CO2)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CO2)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4

Origin of Product

United States

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